![molecular formula C11H16IN3 B14405138 N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide CAS No. 87358-28-9](/img/structure/B14405138.png)
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The trimethylammonium group attached to the methanaminium moiety enhances its solubility and reactivity, making it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the Trimethylammonium Group: The trimethylammonium group can be introduced through quaternization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodide site.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield corresponding amine derivatives, while oxidation can lead to the formation of N-oxides .
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonium group enhances its binding affinity to negatively charged sites on proteins, while the pyrrolo[2,3-b]pyridine core can participate in π-π interactions and hydrogen bonding . These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
1H-Pyrrolo[3,2-b]pyridines: These compounds have a similar core structure but differ in the fusion pattern of the pyrrole and pyridine rings.
Uniqueness
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is unique due to the presence of the trimethylammonium group, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
87358-28-9 |
|---|---|
Fórmula molecular |
C11H16IN3 |
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
trimethyl(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C11H16N3.HI/c1-14(2,3)8-9-7-13-11-10(9)5-4-6-12-11;/h4-7H,8H2,1-3H3,(H,12,13);1H/q+1;/p-1 |
Clave InChI |
OGXLMEYXSRSGQH-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CNC2=C1C=CC=N2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



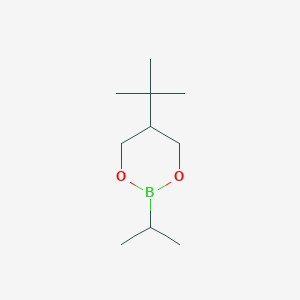
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
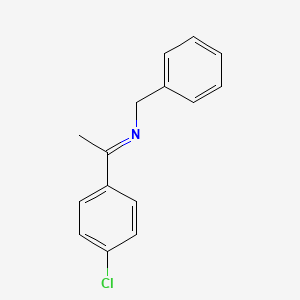
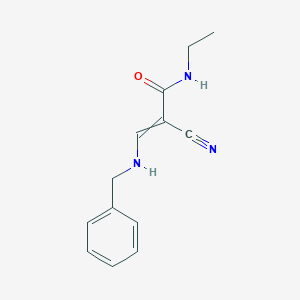
methanone](/img/structure/B14405117.png)
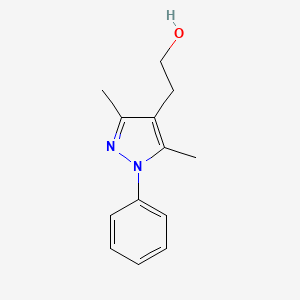

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
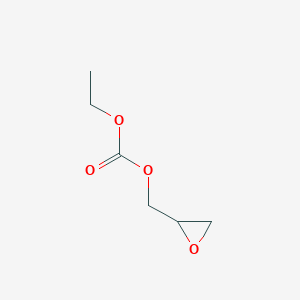
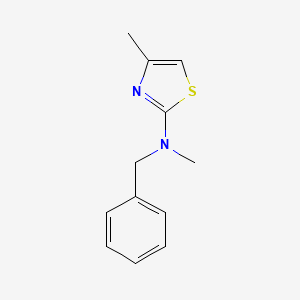

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
